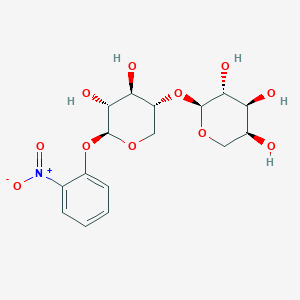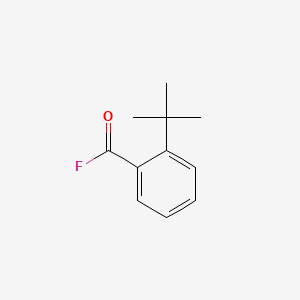
Benzoyl fluoride, 2-(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl fluoride, 2-(1,1-dimethylethyl)- is an organic compound with the molecular formula C11H13FO and a molecular weight of 18022 It is a derivative of benzoyl fluoride, where the benzoyl group is substituted with a 2-(1,1-dimethylethyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl fluoride, 2-(1,1-dimethylethyl)- typically involves the reaction of benzoyl chloride with a suitable fluorinating agent in the presence of a catalyst. Common fluorinating agents include hydrogen fluoride or fluorine gas. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of benzoyl fluoride, 2-(1,1-dimethylethyl)- may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Benzoyl fluoride, 2-(1,1-dimethylethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Benzoyl fluoride, 2-(1,1-dimethylethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of benzoyl fluoride, 2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong bonds with various substrates, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, resulting in diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzoyl fluoride: The parent compound, which lacks the 2-(1,1-dimethylethyl) substitution.
Benzoyl chloride: A related compound where the fluorine atom is replaced with a chlorine atom.
2-(1,1-Dimethylethyl)benzene: A compound with a similar substitution pattern but lacking the benzoyl group.
Uniqueness: Benzoyl fluoride, 2-(1,1-dimethylethyl)- is unique due to the presence of both the benzoyl and 2-(1,1-dimethylethyl) groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above.
Eigenschaften
Molekularformel |
C11H13FO |
|---|---|
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
2-tert-butylbenzoyl fluoride |
InChI |
InChI=1S/C11H13FO/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3 |
InChI-Schlüssel |
GJMGCYOWCKRSSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1C(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



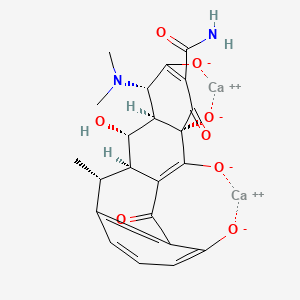

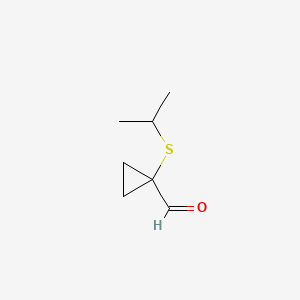
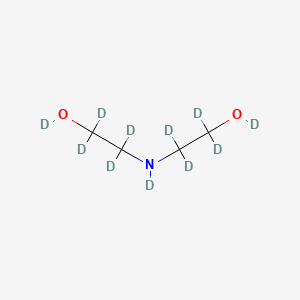
![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)
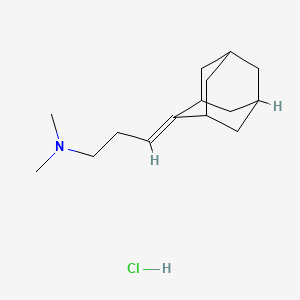

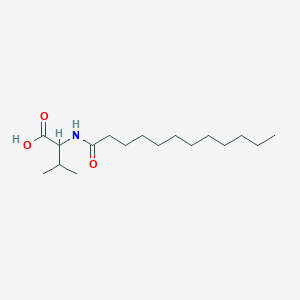
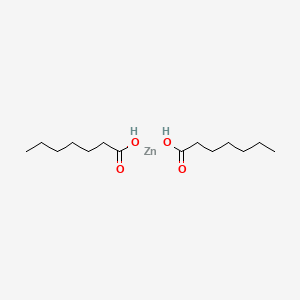
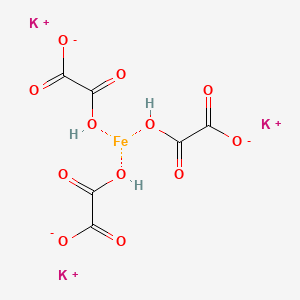
![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)
